molecular formula C18H32O6 B1141175 2,3-dinor Thromboxane B1 CAS No. 196493-76-2

2,3-dinor Thromboxane B1

Cat. No. B1141175
M. Wt: 344.4
InChI Key:
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Description

2,3-dinor Thromboxane B1 (2,3-DNTB1) is a bioactive lipoxygenase metabolite of arachidonic acid. It is a member of the thromboxane family, which are eicosanoids that are derived from arachidonic acid and are involved in a variety of physiological processes. 2,3-DNTB1 has been found to be involved in the regulation of vascular tone, platelet aggregation, and inflammation. It is important to understand the synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of 2,3-DNTB1 in order to further research its potential therapeutic applications.

Scientific Research Applications

Pharmacology

Summary of the Application

2,3-dinor Thromboxane B1 (TXB1) is a metabolite of Thromboxane A2 (TXA2), a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway .

Methods of Application or Experimental Procedures

Assessment of platelet TXA2 biosynthesis can be performed ex vivo through measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .

Results or Outcomes

The availability of these analytical tools paved the way for investigating TXA2 biosynthesis in health and disease and its selective, cumulative inhibition by low-dose aspirin, that eventually led to its development as an antiplatelet drug for the treatment and prevention of atherothrombosis .

Cancer Epidemiology

Summary of the Application

Urinary 2,3-dinor Thromboxane B2 and Leukotriene E4 are considered as Biomarkers of Potential Harm (BoPH) in short-term tobacco switching studies .

Methods of Application or Experimental Procedures

24-hour urine samples from participants in a series of short-term studies in which smokers switched from combustible to noncombustible tobacco products were analyzed by LC/MS-MS for alterations in select arachidonic acid metabolites, including prostaglandins, isoprostanes, thromboxanes, and leukotrienes .

Results or Outcomes

Urinary 2,3-dinor Thromboxane B2 and Leukotriene E4 can discriminate between combustible tobacco users and combustible tobacco users switched to either abstinence or noncombustible products for 5 days . These biomarkers, which are linked to platelet activation and inflammation, represent BoPH in short-term tobacco product–switching studies .

Anticancer Research

Summary of the Application

2,3-dinor Thromboxane B1 has been studied for its potential medicinal properties, particularly as an anticancer agent .

Methods of Application or Experimental Procedures

In Chinese hamster ovary cells and human cancer cell lines, 2,3-dinor Thromboxane B1 has been shown to induce apoptosis, or programmed cell death . It also inhibits protein kinase activity and disrupts the cell cycle of tumor cells .

Results or Outcomes

The compound has shown promising results in inducing apoptosis and disrupting the cell cycle of tumor cells, which could potentially be used in cancer treatment .

Animal Studies

Summary of the Application

In animal studies, particularly in rats, 2,3-dinor Thromboxane B1 is used as a marker of thromboxane biosynthesis .

Methods of Application or Experimental Procedures

The compound is excreted at a much higher rate than 2,3-dinor Thromboxane B2 in rats . Therefore, urinary 2,3-dinor Thromboxane B1 is measured to assess thromboxane biosynthesis in these animals .

Results or Outcomes

The studies have found that urinary 2,3-dinor Thromboxane B1 is a suitable marker of thromboxane biosynthesis in rats .

properties

IUPAC Name

5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCOUWMTAQMQT-QCBHMXSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dinor Thromboxane B1

Citations

For This Compound
24
Citations
C Chiabrando, M Corada, A Bachi, R Fanelli - Prostaglandins, 1994 - Elsevier
Urinary 2,3-dinor-thromboxane B 2 (2,3-dinor-TXB 2 ), an enzymatic degradation product of TXB 2 , is currently measured for evaluating in vivo thromboxane biosynthesis in rats. We …
Number of citations: 11 www.sciencedirect.com
MA Bazm, M Khazaei - herbmedpharmacol.com
“Phytoconstituents of the Gynura procumbens ethanol leaf extract and its fractions, and their effects on viability of macrophages” with many interest that has been published online in …
Number of citations: 6 herbmedpharmacol.com
SS Madapoosi, C Cruickshank-Quinn… - American journal of …, 2022 - atsjournals.org
Rationale: Chronic obstructive pulmonary disease (COPD) is variable in its development. Lung microbiota and metabolites collectively may impact COPD pathophysiology, but …
Number of citations: 22 www.atsjournals.org
M Manogaran, V Lim… - Journal of Herbmed …, 2019 - herbmedpharmacol.com
Introduction: Gynura procumbens (GP) is a medicinal plant with numerous beneficial pharmacological activities. The aim of this study was to identify the bioactive phytoconstituents in …
Number of citations: 14 herbmedpharmacol.com
D Tsikas, MT Suchy, K Tödter, J Heeren… - … of Chromatography B, 2016 - Elsevier
Immunoaffinity chromatography (IAC) is an elegant and highly efficient method to isolate a particular compound from biological samples for measurement by mass spectrometry coupled …
Number of citations: 8 www.sciencedirect.com
AJ Schmidt, E Borras, NJ Kenyon… - Journal of breath …, 2020 - iopscience.iop.org
Exhaled breath aerosols contain valuable metabolomic content due to gas exchange with blood at the alveolar capillary interface in the lung. Passive and selective filtering of these …
Number of citations: 2 iopscience.iop.org
SM Alashmali, AP Kitson, L Lin… - Nutritional …, 2019 - Taylor & Francis
Objectives: The present study examines how lowering maternal dietary n-6 polyunsaturated fatty acids (PUFA) (starting from pregnancy) compared to offspring (starting from post-…
Number of citations: 7 www.tandfonline.com
AB Alayande, S Hong - Environmental Pollution, 2022 - Elsevier
The use of membrane-based technology has evolved into an important strategy for supplying freshwater from seawater and wastewater to overcome the problems of water scarcity …
Number of citations: 18 www.sciencedirect.com
R Ranjitah V - 2018 - studentsrepo.um.edu.my
Aquilaria sinensis is commonly known as Gaharu belongs to the family of Thymelaeceae. It has been used as traditional medicine for diabetes treatment and possesses several other …
Number of citations: 2 studentsrepo.um.edu.my
RV Rajah - 2018 - search.proquest.com
Aquilaria sinensis is commonly known as Gaharu belongs to the family of Thymelaeceae. It has been used as traditional medicine for diabetes treatment and possesses several other …
Number of citations: 1 search.proquest.com

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